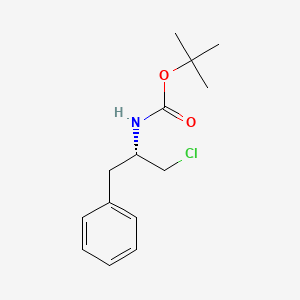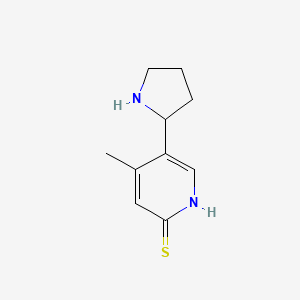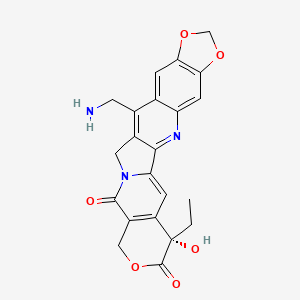
(1R)-1-(4-fluorophenyl)-3-methylbutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-fluorofenil)-3-metilbutan-1-amina clorhidrato es un compuesto químico conocido por sus propiedades estructurales únicas y sus posibles aplicaciones en diversos campos. Este compuesto presenta un grupo fluorofenilo, que se sabe que mejora la estabilidad y la reactividad de la molécula, haciéndolo valioso en la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1R)-1-(4-fluorofenil)-3-metilbutan-1-amina clorhidrato típicamente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como 4-fluorobenzaldehído y 3-metilbutan-1-amina.
Condiciones de reacción: La reacción se lleva a cabo bajo condiciones controladas, a menudo involucrando el uso de solventes como etanol o metanol, y catalizadores como paladio o platino.
Formación de clorhidrato: El paso final involucra la formación de la sal clorhidrato mediante la reacción de la amina con ácido clorhídrico.
Métodos de producción industrial
En entornos industriales, la producción de (1R)-1-(4-fluorofenil)-3-metilbutan-1-amina clorhidrato se escala usando grandes reactores y procesos de flujo continuo. Esto asegura la calidad constante y el alto rendimiento del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
(1R)-1-(4-fluorofenil)-3-metilbutan-1-amina clorhidrato experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: El grupo fluorofenilo puede experimentar reacciones de sustitución, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4) se usan con frecuencia.
Sustitución: Reactivos como halógenos (Cl2, Br2) y nucleófilos (NH3, OH-) se emplean en reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen cetonas fluoradas, alcoholes y derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
(1R)-1-(4-fluorofenil)-3-metilbutan-1-amina clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se usa como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles efectos en los sistemas biológicos, incluyendo la inhibición de enzimas y la unión a receptores.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos neurológicos.
Industria: El compuesto se usa en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de (1R)-1-(4-fluorofenil)-3-metilbutan-1-amina clorhidrato implica su interacción con objetivos moleculares específicos. El grupo fluorofenilo mejora su afinidad de unión a ciertos receptores y enzimas, lo que lleva a la modulación de su actividad. Esto puede resultar en varios efectos biológicos, como la inhibición de la recaptación de neurotransmisores o la actividad enzimática.
Comparación Con Compuestos Similares
Compuestos similares
(1R)-1-(3-fluorofenil)-3-metilbutan-1-amina: Similar en estructura pero con el átomo de flúor en una posición diferente.
5-(4-fluorofenil)-3-(naftaleno-1-il)-1-fenil-1H-pirazol: Otro compuesto fluorado con diferentes aplicaciones.
3-(4-fluorofenil)-1-(1-(4-fluorofenil)-3,3,3-trifluoroprop-1-en-1-il)-5-fluoro-1H-pirazol: Un pirazol fluorado con propiedades únicas.
Unicidad
(1R)-1-(4-fluorofenil)-3-metilbutan-1-amina clorhidrato se destaca por su configuración estructural específica, que confiere reactividad y propiedades de unión únicas. Esto lo hace particularmente valioso en la síntesis de moléculas complejas y en la investigación centrada en procesos neurológicos y enzimáticos.
Propiedades
Fórmula molecular |
C11H17ClFN |
|---|---|
Peso molecular |
217.71 g/mol |
Nombre IUPAC |
(1R)-1-(4-fluorophenyl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m1./s1 |
Clave InChI |
URPSAJXBQGFIHY-RFVHGSKJSA-N |
SMILES isomérico |
CC(C)C[C@H](C1=CC=C(C=C1)F)N.Cl |
SMILES canónico |
CC(C)CC(C1=CC=C(C=C1)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)





![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11827019.png)

![(6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one](/img/structure/B11827027.png)


![2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11827045.png)
